molecular formula C7H8N2O3 B13046009 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

Cat. No.: B13046009
M. Wt: 168.15 g/mol
InChI Key: QGXOLLLKVKALKJ-UHFFFAOYSA-N
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Description

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Scientific Research Applications

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress responses, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-ethyl-6-oxo-1H-pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-2-4-6(10)8-3-5(9-4)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12)

InChI Key

QGXOLLLKVKALKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CNC1=O)C(=O)O

Origin of Product

United States

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